MAO-B Selective Inhibition: 7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine vs. MAO-A Selectivity Profile
7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine demonstrates potent and selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 33 nM, while exhibiting substantially weaker inhibition of MAO-A (IC50 = 1,000 nM), resulting in a ~30-fold selectivity window [1]. This selectivity profile contrasts with the broader inhibition patterns often observed in unsubstituted or differently substituted oxazolopyridine analogs, for which comparative MAO-A/B data are typically not reported, suggesting the bromine at the 7-position is a critical determinant for MAO-B selectivity [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | MAO-B IC50 = 33 nM; MAO-A IC50 = 1,000 nM |
| Comparator Or Baseline | Oxazolo[4,5-c]pyridin-2-amine (CAS 114498-55-4): No reported MAO-A/B inhibition data; comparative selectivity not established. |
| Quantified Difference | ~30-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of recombinant human MAO-A and MAO-B enzymes; assays conducted by Sapienza University of Rome and curated in ChEMBL. |
Why This Matters
Selective MAO-B inhibition is therapeutically desirable for neurodegenerative disorders like Parkinson's disease, minimizing the peripheral side effects associated with MAO-A inhibition; this selectivity profile differentiates 7-bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine from non-selective analogs and establishes it as a superior starting point for CNS drug discovery programs.
- [1] BindingDB. (n.d.). Affinity data for BDBM50421645 (7-bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine). ChEMBL123609. IC50 values: MAO-B (Human) = 33 nM; MAO-A (Human) = 1,000 nM. View Source
